molecular formula C13H8ClFO3 B6398786 4-Chloro-3-(3-fluoro-4-hydroxyphenyl)benzoic acid CAS No. 1261905-30-9

4-Chloro-3-(3-fluoro-4-hydroxyphenyl)benzoic acid

Cat. No.: B6398786
CAS No.: 1261905-30-9
M. Wt: 266.65 g/mol
InChI Key: RGOOZOJBNIHWCO-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-fluoro-4-hydroxyphenyl)benzoic acid is an organic compound with a unique molecular structure that includes both chloro and fluoro substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(3-fluoro-4-hydroxyphenyl)benzoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(3-fluoro-4-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

4-Chloro-3-(3-fluoro-4-hydroxyphenyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-fluoro-4-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluorobenzoic acid
  • 3-Chloro-4-fluorophenol
  • 4-Chloro-3-fluorophenylacetic acid

Uniqueness

4-Chloro-3-(3-fluoro-4-hydroxyphenyl)benzoic acid stands out due to its unique combination of chloro and fluoro substituents, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

4-chloro-3-(3-fluoro-4-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-10-3-1-8(13(17)18)5-9(10)7-2-4-12(16)11(15)6-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOOZOJBNIHWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689372
Record name 6-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-30-9
Record name 6-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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